molecular formula C29H16N4O8 B11108542 N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzamide

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzamide

Cat. No.: B11108542
M. Wt: 548.5 g/mol
InChI Key: UEFRLPVVUDGEGO-UHFFFAOYSA-N
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Description

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzamide is a complex organic compound characterized by its unique structure, which includes multiple isoindoline and benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the isoindoline derivatives, followed by the introduction of the nitrophenoxy group. The final step involves the formation of the benzamide linkage under controlled conditions, often using reagents such as acyl chlorides and amines in the presence of catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include various substituted isoindoline derivatives, amines, and nitro compounds, depending on the specific reaction pathway.

Scientific Research Applications

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s isoindoline and benzamide groups allow it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide: Lacks the nitrophenoxy group, resulting in different chemical properties.

    3-(3-nitrophenoxy)benzamide: Lacks the isoindoline groups, affecting its biological activity.

Uniqueness

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzamide is unique due to its combination of isoindoline and nitrophenoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C29H16N4O8

Molecular Weight

548.5 g/mol

IUPAC Name

N-(1,3-dioxoisoindol-2-yl)-3-[5-(3-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzamide

InChI

InChI=1S/C29H16N4O8/c34-25(30-32-28(37)21-9-1-2-10-22(21)29(32)38)16-5-3-6-17(13-16)31-26(35)23-12-11-20(15-24(23)27(31)36)41-19-8-4-7-18(14-19)33(39)40/h1-15H,(H,30,34)

InChI Key

UEFRLPVVUDGEGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)NC(=O)C3=CC(=CC=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)OC6=CC=CC(=C6)[N+](=O)[O-]

Origin of Product

United States

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